molecular formula C47H59ClN2O3S B028910 Montelukast Dicyclohexylamine Salt CAS No. 577953-88-9

Montelukast Dicyclohexylamine Salt

Cat. No. B028910
M. Wt: 767.5 g/mol
InChI Key: ZLOLVGQQYDQBMP-HKHDRNBDSA-N
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Description

Synthesis Analysis

The formal synthesis of montelukast, from which the dicyclohexylamine salt derivative could be conceptualized, involves key chiral diol intermediates accessed with greater convergence and synthetic efficiency through metal-based catalysis. Notably, a tandem Mizoroki-Heck reaction and asymmetric hydrogenation steps are pivotal, showcasing the complexity and innovation in synthesizing montelukast derivatives (Bollikonda et al., 2015). Additionally, a practical synthesis approach suitable for industrial production of montelukast emphasizes the relevance of developing efficient methods for derivatives like the dicyclohexylamine salt (Saravanan et al., 2013).

Molecular Structure Analysis

The crystal structure analysis of montelukast provides insights into its molecular framework, highlighting the sodium salt's potent and selective leukotriene D-4 receptor antagonistic properties. This structural information lays the groundwork for understanding modifications leading to derivatives such as the dicyclohexylamine salt, which may offer distinct physicochemical or pharmacokinetic profiles (Thun et al., 2009).

Chemical Reactions and Properties

Montelukast and its derivatives undergo various chemical reactions, including sulfa-Michael addition, which is crucial for synthesizing (R)-Montelukast. This process, catalyzed by iron(III)–salen complexes, underlines the synthetic versatility and potential modifications that enhance the drug's therapeutic profile (White & Shaw, 2014).

Physical Properties Analysis

The development of montelukast-loaded nanostructured lipid carriers illustrates the significant impact of physical properties on drug delivery efficiency. Enhancements in systemic bioavailability and targeting potential highlight the importance of physical property optimization in pharmaceutical development (Patil-Gadhe & Pokharkar, 2014).

Chemical Properties Analysis

The chemical stability of montelukast sodium, closely related to the dicyclohexylamine salt derivative, is critical for its therapeutic efficacy. Stability-indicating methods, including liquid chromatography, play a vital role in ensuring the integrity and potency of montelukast formulations, underlining the significance of chemical property analysis in maintaining drug quality and effectiveness (Pasham et al., 2022).

Safety And Hazards

When handling Montelukast Dicyclohexylamine Salt, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021117
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast Dicyclohexylamine Salt

CAS RN

577953-88-9
Record name Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577953-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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